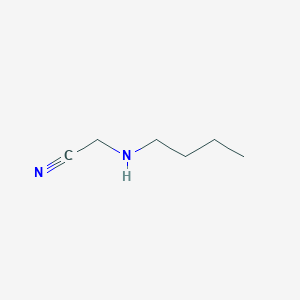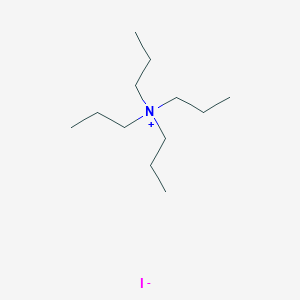![molecular formula C17H17NO4 B146224 3-{[(ベンジルオキシ)カルボニル]アミノ}-3-フェニルプロパン酸 CAS No. 14440-98-3](/img/structure/B146224.png)
3-{[(ベンジルオキシ)カルボニル]アミノ}-3-フェニルプロパン酸
概要
説明
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is a compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . It is also known by its IUPAC name, N-[(benzyloxy)carbonyl]-3-phenyl-beta-alanine . This compound is a derivative of beta-alanine, featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a phenyl group attached to the beta carbon.
科学的研究の応用
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is Streptopain , a protein produced by the bacterium Streptococcus pyogenes . Streptopain plays a crucial role in the pathogenesis of streptococcal infections, making it a significant target for therapeutic interventions .
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its proteolytic activity .
Biochemical Pathways
Given its target, it’s plausible that it impacts the pathways related to the virulence and survival ofStreptococcus pyogenes .
Result of Action
Given its target, it’s likely that the compound could potentially inhibit the virulence ofStreptococcus pyogenes, thereby mitigating the severity of the infection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid typically involves the protection of the amino group of beta-alanine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of beta-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Amide derivatives.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-beta-alanine: Similar structure but lacks the phenyl group.
N-Benzyloxycarbonyl-phenylalanine: Similar structure but with a different amino acid backbone.
N-Benzyloxycarbonyl-glycine: Similar structure but with a simpler amino acid backbone.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the phenyl group on the beta carbon. This combination imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
特性
IUPAC Name |
3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314537 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-98-3, 14477-66-8 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC195911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














